molecular formula C20H18O B1224789 1-Pyrenebutanol CAS No. 67000-89-9

1-Pyrenebutanol

Cat. No. B1224789
CAS RN: 67000-89-9
M. Wt: 274.4 g/mol
InChI Key: MRENSFROWALQNU-UHFFFAOYSA-N
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Description

1-Pyrenebutanol (1-PB) is a synthetic, organic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential to be used in laboratory experiments. In

Scientific Research Applications

  • Biochemical Research : 1-Pyrenebutanol has been utilized as a novel fluorescent substrate for exploring the molecular mechanisms of cooperativity in P450eryF, a cytochrome P450 enzyme. This research utilized both fluorometric and chromatographic assays to detect hydroxylation of 1-PB by P450eryF, observing distinct positive cooperativity and providing insights into the allosteric mechanisms of the enzyme (Davydov, Kumar, & Halpert, 2002).

  • Chemical and Material Science : In material science, this compound was assessed for its role in influencing the fluorescence response of polystyrene when labeled with pyrene. This study provided valuable insights into the fluorescence spectra and pyrene monomer and excimer fluorescence decays in various solvents, contributing to the understanding of polymer dynamics and interactions (Ingratta, Mathew, & Duhamel, 2010).

  • Nanotechnology : In the field of nanotechnology, this compound has been used as an interfacial agent for enhancing the adhesion and dispersion of multi-walled carbon nanotubes in polymer matrices. Studies have demonstrated its effectiveness in improving the mechanical properties and interfacial adhesion in polymer composites, which is crucial for developing advanced materials (Choi, Kim, & Lee, 2021).

  • Pharmaceutical and Biomedical Applications : In pharmaceutical research, this compound has been used in the synthesis of a novel fluorescent polymer for the preparation of nanoparticles. These nanoparticles, when used in drug delivery, can offer advantages such as targeted delivery and controlled release. This research contributes to the development of more effective and safer drug delivery systems (Nguyen et al., 2003).

  • Environmental Science and Biotechnology : this compound has been utilized in time-resolved microfluorimetry to study free radical production and metabolic rate in microalgae. This approach provides insights into how environmental stresses affect unicellular green algae, which is valuable for understanding the impacts of environmental changes on aquatic ecosystems (Bijoux & Ribou, 2014).

Safety and Hazards

1-Pyrenebutanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

1-Pyrenebutanol plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is often used as a fluorescent probe to study the dynamics of biological membranes and protein-lipid interactions. In particular, this compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can provide insights into the enzyme’s allosteric mechanisms . Additionally, this compound can be incorporated into polymeric structures, such as poly(lactic acid) nanoparticles, to create fluorescent materials for imaging and diagnostic purposes .

Cellular Effects

This compound has been shown to influence various cellular processes. Its incorporation into cellular membranes can affect membrane fluidity and permeability, which in turn can impact cell signaling pathways and gene expression. For example, this compound can modulate the activity of membrane-bound receptors and ion channels, leading to changes in cellular metabolism and function . Furthermore, the fluorescent properties of this compound make it a valuable tool for studying the localization and dynamics of proteins within cells, providing insights into cellular processes such as endocytosis and exocytosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to proteins and enzymes, altering their conformation and activity. For instance, its interaction with cytochrome P450 can lead to changes in the enzyme’s catalytic activity, affecting the metabolism of substrates . Additionally, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. These interactions can result in changes in gene expression and cellular function, highlighting the compound’s versatility in modulating biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its fluorescent properties can degrade over extended periods . Long-term exposure to this compound can lead to changes in cellular function, such as alterations in membrane fluidity and protein localization. These temporal effects are important considerations for researchers using this compound in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging and diagnostic purposes. At higher doses, it may exhibit toxic effects, such as disrupting cellular membranes and interfering with metabolic processes . Studies in animal models have shown that high doses of this compound can lead to adverse effects, including oxidative stress and inflammation . These findings highlight the importance of optimizing dosage levels to minimize toxicity while maximizing the compound’s utility in research applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This enzyme catalyzes the oxidation of this compound, leading to the formation of metabolites that can be further processed by the cell . The metabolic pathways of this compound can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. Once inside the cell, this compound can be incorporated into cellular membranes, where it can interact with membrane-bound proteins and lipids . The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as the endoplasmic reticulum and Golgi apparatus . These interactions can influence the localization and activity of this compound, affecting its overall distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound is often found in membrane-bound organelles, such as the endoplasmic reticulum and Golgi apparatus, where it can interact with various proteins and lipids . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals .

properties

IUPAC Name

4-pyren-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c21-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21H,1-2,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRENSFROWALQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376359
Record name 1-Pyrenebutanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67000-89-9
Record name 1-Pyrenebutanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067000899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrenebutanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenebutanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 1-Pyrenebutanol?

A1: The molecular formula of this compound is C20H18O, and its molecular weight is 274.35 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: this compound exhibits characteristic fluorescence properties. It shows strong fluorescence emission in the UV-visible region, with the emission wavelength and intensity being sensitive to the polarity of the surrounding environment. [] This property makes it a valuable probe for studying microenvironments within macromolecules. [, ]

Q3: How does this compound interact with Cytochrome P450 enzymes?

A3: this compound acts as a substrate for certain Cytochrome P450 enzymes, specifically CYP3A4 and P450eryF. [, , , ] Studies show that 1-PB binding can induce conformational changes in these enzymes. [, , ] Notably, 1-PB binding to CYP3A4 reveals positive homotropic cooperativity, indicating the presence of multiple binding sites. [, ]

Q4: How does this compound behave in different solvent systems?

A4: The fluorescence properties of this compound are sensitive to solvent polarity. [] This characteristic makes it valuable for probing the local environment within macromolecules like polymers. [, ] For example, studies using 1-PB labeled polystyrene demonstrated its utility in understanding the dynamics and microenvironment within the polymer matrix. []

Q5: Does this compound have any catalytic properties?

A5: this compound is not known for its catalytic properties. Its primary applications revolve around its use as a fluorescent probe in various research fields.

Q6: Have computational methods been used to study this compound?

A6: Yes, computational methods, including molecular docking simulations, have been used to investigate the binding modes and interactions of 1-PB with proteins like P450eryF. [] These studies provide valuable insights into the molecular basis of ligand binding and cooperativity in these enzymes.

Q7: How does altering the linker structure in pyrene derivatives affect their fluorescence response in polymers?

A7: Research comparing polystyrene labeled with different pyrene derivatives revealed that the length and chemical nature of the linker connecting pyrene to the polymer backbone significantly affect pyrene excimer formation and its sensitivity to solvent polarity. [] For instance, replacing a methylene group in this compound with an oxygen atom can enhance its sensitivity to the polarity of its surroundings. []

Q8: Can this compound be used in drug delivery systems?

A8: While this compound itself might not be a drug delivery vehicle, its fluorescent properties make it valuable for studying drug delivery systems. For example, researchers used 1-PB labeled PLA nanoparticles to study their targeting efficiency towards cancer cells in vitro. []

Q9: What analytical techniques are commonly used to study this compound?

A9: Various analytical techniques are employed to study 1-PB and its interactions with target molecules. These include:

  • Fluorescence Spectroscopy: Used to analyze the fluorescence emission properties of 1-PB, providing insights into its microenvironment and interactions with other molecules. [, , , ]
  • Time-Resolved Fluorescence Spectroscopy: This technique provides information about the excited state dynamics of 1-PB, revealing details about its interactions within complex systems. [, ]
  • UV-Vis Spectroscopy: Used to monitor changes in the absorbance spectrum of molecules like Cytochrome P450s upon binding with 1-PB, providing information about binding affinities and stoichiometries. [, , , ]
  • Fluorescence Resonance Energy Transfer (FRET): Employed to study conformational changes in proteins like CYP3A4 upon ligand binding. [, , , ]

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